
Demeclocycline
Overview
Description
- It is officially indicated for the treatment of various bacterial infections.
- This compound is used to treat conditions such as Lyme disease , acne , and bronchitis . resistance to this compound has become more common, leading to its reduced use for infections .
Demeclocycline: (INN, BAN, USAN), also known by its brand name Declomycin , is a tetracycline antibiotic derived from a mutant strain of Streptomyces aureofaciens.
Preparation Methods
- Demeclocycline can be synthesized through various routes, but the most common method involves chemical modification of the natural tetracycline scaffold.
- Industrial production methods typically involve fermentation of Streptomyces aureofaciens followed by purification and chemical modification .
Chemical Reactions Analysis
- Demeclocycline undergoes typical tetracycline reactions, including oxidation , reduction , and substitution .
- Common reagents and conditions used in these reactions include acidic or basic hydrolysis , oxidizing agents , and metal ions .
- Major products formed include various derivatives of the tetracycline core structure .
Scientific Research Applications
Clinical Uses
1.1 Treatment of Bacterial Infections
Demeclocycline is primarily used to treat susceptible bacterial infections. Its mechanism involves inhibiting protein synthesis in bacteria, making it effective against a range of gram-positive and gram-negative organisms. It is particularly noted for its low toxicity, allowing for systemic administration even in sensitive populations, including patients with neurological conditions .
1.2 Management of Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH)
This compound has been effectively utilized in treating SIADH, a condition characterized by excessive release of antidiuretic hormone leading to hyponatremia. A study involving 14 patients indicated that treatment with this compound resulted in normalization of serum sodium levels within an average of 8.6 days, demonstrating its efficacy as a maintenance therapy for this syndrome .
Research Applications
2.1 Neuroprotective Effects
Recent studies have investigated the neuroprotective properties of this compound derivatives, particularly focusing on their potential in treating neurodegenerative diseases such as Parkinson's disease. A novel derivative lacking antibiotic activity showed promise in reducing inflammation and α-synuclein aggregation, positioning it as a candidate for further preclinical studies .
2.2 Oncology: Brain Tumor Treatment
This compound has demonstrated direct effects on brain tumor-initiating cells (BTICs). Research indicates that it can reduce the growth of BTICs derived from human glioblastoma, highlighting its potential role as an adjunct therapy in glioma treatment. The compound appears to stimulate immune responses that may enhance the efficacy of existing treatments by reactivating compromised immune cells .
Immunomodulatory Effects
3.1 COVID-19 Treatment Research
A randomized phase 2 trial explored the efficacy of this compound in patients with mild-to-moderate COVID-19. The study found significant increases in CD4+ T cell counts among those treated with this compound, suggesting that it may enhance immune response during viral infections . These findings indicate that the drug could play a role in managing viral infections beyond its traditional antibacterial applications.
Summary of Findings
The following table summarizes key applications and findings related to this compound:
Mechanism of Action
- Demeclocycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing aminoacyl-tRNA binding and protein elongation.
- In the case of SIADH, its side effect of inducing nephrogenic diabetes insipidus helps correct hyponatremia .
Comparison with Similar Compounds
- Demeclocycline is unique among tetracyclines due to its specific modifications.
- Similar compounds include other tetracyclines like doxycycline , minocycline , and tetracycline .
Biological Activity
Demeclocycline, a member of the tetracycline class of antibiotics, has garnered attention not only for its antibacterial properties but also for its diverse biological activities, including immunomodulatory, anti-inflammatory, and potential antitumor effects. This article consolidates recent findings on the biological activity of this compound, emphasizing its mechanisms of action, clinical applications, and research findings.
This compound exerts its effects through several mechanisms:
- Inhibition of Antidiuretic Hormone (ADH) : this compound inhibits the hydroosmotic effect of ADH, leading to a reversible form of nephrogenic diabetes insipidus. This mechanism is utilized in treating conditions associated with inappropriate ADH secretion, such as chronic hyponatremia in patients with cirrhosis or congestive heart failure .
- Immunomodulatory Effects : Recent studies have shown that this compound can enhance the immune response by stimulating monocytes and macrophages. In vitro studies demonstrated that it increases tumor necrosis factor-α (TNF-α) production and promotes the chemotaxis of activated monocytes towards chemokines .
- Antitumor Activity : this compound has been identified as a potential inhibitor of brain tumor-initiating cells (BTICs). It reduces BTIC growth both directly and indirectly by activating monocytes to produce factors that suppress tumor growth .
Clinical Applications
This compound's biological activities have led to various clinical applications:
- Treatment of Hyponatremia : Its ability to induce a water diuresis makes it effective in managing hyponatremia associated with high levels of ADH .
- COVID-19 Management : A phase 2 clinical trial investigated this compound's efficacy in patients with mild-to-moderate COVID-19. The results indicated significant increases in CD4+ T cell counts and suggested that this compound may elicit immune responses conducive to recovery from COVID-19 .
Case Studies and Clinical Trials
- Glioblastoma Treatment : A study demonstrated that this compound reduced the growth of BTICs through direct effects and by enhancing monocyte activity. The results indicated that it could be a candidate for improving glioma patient prognosis by reactivating compromised immune cells .
- COVID-19 Phase 2 Trial : In a randomized controlled trial involving 20 patients, those treated with this compound showed a significant increase in CD4+ T cells compared to the control group. The treatment was well-tolerated, with mild-to-moderate adverse events reported .
Summary of Clinical Data
Study/Condition | Treatment Group | CD4+ T Cell Change (μL) | IL-6 Correlation | Adverse Events |
---|---|---|---|---|
This compound in COVID-19 | 150 mg | 191.3 (p = 0.023) | R = -0.807 | Mild-to-moderate |
This compound in Glioblastoma | N/A | N/A | N/A | N/A |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to study demeclocycline’s mechanism of action as a ribosomal inhibitor?
this compound inhibits bacterial protein synthesis by binding to the 30S and 50S ribosomal subunits. To validate this mechanism, researchers should employ ribosome-binding assays (e.g., fluorescence polarization or cryo-EM) to map interaction sites. Comparative studies with other tetracyclines, such as doxycycline, can highlight structural determinants of binding affinity using structure-activity relationship (SAR) models .
Q. How can researchers ensure this compound’s stability during in vitro experiments?
this compound hydrochloride is hygroscopic and light-sensitive. For stability:
- Store at -20°C in anhydrous solvents (e.g., DMSO) purged with inert gas to prevent oxidation .
- Monitor degradation via UV-Vis spectroscopy (λmax: 229, 266, 369 nm) and validate purity using HPLC with a C18 column .
Q. What are the key considerations for synthesizing high-purity this compound derivatives?
Synthesis should prioritize preserving the tetracyclic core. Key steps include:
- Chlorination at C7 to maintain antimicrobial activity .
- Purification via recrystallization in hydrochloric acid to isolate the hydrochloride salt, followed by NMR and mass spectrometry for structural confirmation .
Advanced Research Questions
Q. How can genomic sequencing resolve contradictions in this compound resistance mechanisms across bacterial strains?
Conflicting resistance data may arise from efflux pumps (e.g., TetA/B) versus ribosomal protection proteins (e.g., TetM/O). Use whole-genome sequencing to identify resistance loci and qRT-PCR to quantify gene expression under sub-inhibitory this compound concentrations. Cross-reference with phenotypic assays (e.g., MIC testing) to correlate genetic markers with resistance .
Q. What environmental detection methods are suitable for tracking this compound contamination in water systems?
this compound can serve as a surrogate standard for tetracyclines in environmental samples. Employ solid-phase extraction (SPE) followed by LC-MS/MS with a LOQ of 0.1 µg/L. Validate recovery rates using spike-and-recovery experiments in matrices like wastewater .
Q. What experimental models best elucidate this compound’s off-target effects in SIADH treatment?
Use in vitro renal cell models (e.g., HEK293) transfected with aquaporin-2 (AQP2) to study this compound’s antagonism of vasopressin. Complement with murine models to assess hyponatremia correction while monitoring renal toxicity via serum creatinine and histopathology .
Q. How can SAR studies optimize this compound’s efficacy against tetracycline-resistant pathogens?
Modify the C4 dimethylamino group to reduce efflux pump recognition. Synthesize analogs via chemoenzymatic catalysis and test against TetK-expressing Staphylococcus aureus. Use molecular docking to predict binding affinity to mutated ribosomal targets .
Q. What statistical approaches address data variability in this compound’s antimicrobial efficacy studies?
Apply meta-analysis to aggregate data from heterogeneous studies. Use random-effects models to account for variability in bacterial strains, culture conditions, and dosing protocols. Sensitivity analysis can identify outliers driven by methodological differences .
Q. How do formulation strategies improve this compound’s bioavailability in pharmacokinetic studies?
Develop nanoparticulate carriers (e.g., PLGA) to enhance solubility and prolong half-life. Validate using in vivo pharmacokinetic models with LC-MS plasma profiling. Compare AUC and Cmax values against free drug controls .
Q. What experimental designs validate this compound’s synergistic potential with β-lactam antibiotics?
Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For in vivo validation, infect murine models with polymicrobial biofilms and administer combination therapy. Confocal microscopy can visualize biofilm disruption .
Properties
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)/t6-,7-,14-,15-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXHBMASAHGULD-SEYHBJAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64-73-3 (mono-hydrochloride) | |
Record name | Demeclocycline [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022893 | |
Record name | Demeclocycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
PH (1 IN 100 SOLN) ABOUT 2.5; 1 G SOL IN ABOUT 90 ML WATER, 980 ML ALC; SPARINGLY SOL IN ALKALI HYDROXIDES & CARBONATE SOLN; PRACTICALLY INSOL IN ACETONE & CHLOROFORM /HCL/, SOL IN ALC; DISSOLVES IN DIL HYDROCHLORIC ACID AND ALKALINE SOLN, In water, 1.52X10+3 mg/l @ 21 °C | |
Record name | Demeclocycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00618 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DEMECLOCYCLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Demeclocycline inhibits cell growth by inhibiting translation. It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria. The binding is reversible in nature. The use in SIADH actually relies on a side-effect of tetracycline antibiotics; many may cause diabetes insipidus (dehydration due to the inability to concentrate urine). It is not completely understood why demeclocycline impairs the action of antidiuretic hormone, but it is thought that it blocks the binding of the hormone to its receptor., Tetracyclines inhibit bacterial protein synthesis by binding to the 30 S bacterial ribosome & preventing access of aminoacyl tRNA to the acceptor (A) site on the mRNA-ribosome complex. They enter gram-negative bacteria by passive diffusion through the hydrophilic channels, formed by the porin proteins of the outer cell membrane, & active transport by an energy-dependent system that pumps all tetracyclines across cytoplasmic membrane. Although permeation of these drugs into gram-positive bacteria is less well understood it also is energy requiring. /Tetracyclines/, ...INHIBITORY EFFECTS OF TETRACYCLINES CAN BE REVERSED BY WASHING. THEREFORE, IT IS PROBABLE THAT REVERSIBLY BOUND ANTIBIOTIC IS RESPONSIBLE FOR ANTIBACTERIAL ACTION. /TETRACYCLINES/, ... Drugs to antagonize /antidiuretic hormone/, ADH, action can be used /to treat the syndrome of inappropriate antidiuretic hormone secretion/. These include a loop diuretic, demeclocycline ... . ... Demeclocycline & lithium directly impair the response to ADH at the collecting tubule, inducing nephrogenic diabetes insipidus. Demeclocycline usually is better tolerated than lithium. | |
Record name | Demeclocycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00618 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DEMECLOCYCLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW CRYSTALLINE POWDER | |
CAS No. |
127-33-3 | |
Record name | Demeclocycline [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Demeclocycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00618 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Demeclocycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Demeclocycline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DEMECLOCYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R5W9ICI6O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | DEMECLOCYCLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
220-223 °C | |
Record name | Demeclocycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00618 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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